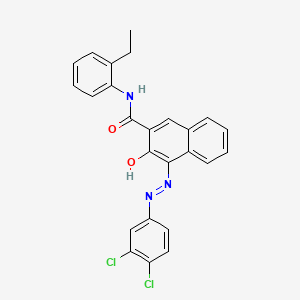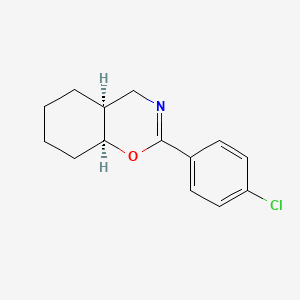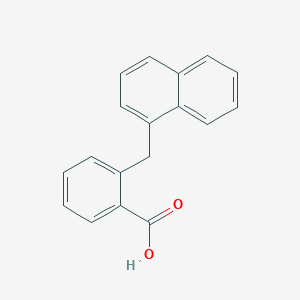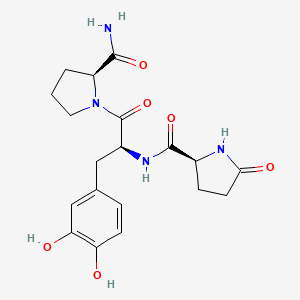
5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-prolinamide is a synthetic nonapeptide analog of naturally occurring gonadotropin-releasing hormone (GnRH or LH-RH). This compound is known for its greater potency compared to the natural hormone and is used in various medical and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-prolinamide involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained .
Industrial Production Methods
Industrial production of this compound often employs automated peptide synthesizers to ensure high yield and purity. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product in a stable form .
Análisis De Reacciones Químicas
Types of Reactions
5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-prolinamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the tyrosyl residue, leading to the formation of dityrosine.
Reduction: Reduction reactions can affect the disulfide bonds within the peptide structure.
Substitution: Substitution reactions can occur at the amino acid side chains, altering the peptide’s properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles or electrophiles depending on the desired modification
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity or stability. For example, oxidation can lead to the formation of dityrosine, which can affect the peptide’s structural integrity .
Aplicaciones Científicas De Investigación
5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-prolinamide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Employed in research on hormone regulation and signal transduction pathways.
Medicine: Utilized in the treatment of hormone-dependent conditions such as prostate cancer and endometriosis.
Industry: Applied in the development of peptide-based therapeutics and diagnostic tools
Mecanismo De Acción
The mechanism of action of 5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-prolinamide involves its interaction with GnRH receptors. Upon binding to these receptors, the compound acts as a potent inhibitor of gonadotropin secretion. This leads to the suppression of ovarian and testicular steroidogenesis, which is reversible upon discontinuation of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Leuprolide acetate: Another synthetic nonapeptide analog of GnRH with similar applications.
Goserelin: A synthetic decapeptide analog of GnRH used in similar medical treatments.
Triptorelin: Another GnRH analog with comparable biological activity
Uniqueness
5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-prolinamide is unique due to its specific amino acid sequence and the presence of a hydroxy group on the tyrosyl residue, which can influence its binding affinity and potency compared to other GnRH analogs .
Propiedades
Número CAS |
66067-52-5 |
|---|---|
Fórmula molecular |
C19H24N4O6 |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(3,4-dihydroxyphenyl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H24N4O6/c20-17(27)13-2-1-7-23(13)19(29)12(8-10-3-5-14(24)15(25)9-10)22-18(28)11-4-6-16(26)21-11/h3,5,9,11-13,24-25H,1-2,4,6-8H2,(H2,20,27)(H,21,26)(H,22,28)/t11-,12-,13-/m0/s1 |
Clave InChI |
SBJYBUBAKZZKNK-AVGNSLFASA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC(=C(C=C2)O)O)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N |
SMILES canónico |
C1CC(N(C1)C(=O)C(CC2=CC(=C(C=C2)O)O)NC(=O)C3CCC(=O)N3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B14467242.png)
![1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene)](/img/structure/B14467251.png)
![3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14467261.png)
![N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylthiourea](/img/structure/B14467265.png)
![1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene](/img/structure/B14467272.png)
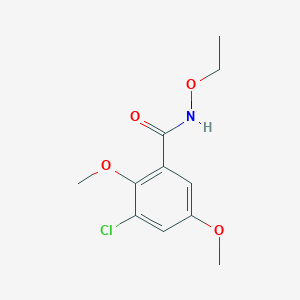
![4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14467277.png)


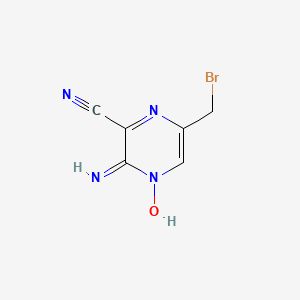
![5-[(Pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B14467292.png)
